molecular formula C11H16ClN2O B12366536 1-(2-methoxyphenyl)piperazine, HCl

1-(2-methoxyphenyl)piperazine, HCl

Cat. No.: B12366536
M. Wt: 227.71 g/mol
InChI Key: HOVMRUUGNVCBPH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H16N2O · HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as acetonitrile. The resulting product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of 1-(2-methoxyphenyl)piperazine hydrochloride often involves large-scale synthesis using optimized reaction conditions. For example, the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as Yb(OTf)3 under reflux conditions in acetonitrile has been reported. The intermediate product is then purified and further processed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 1-(2-methoxyphenyl)piperazine.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. For example, in the case of urapidil, the compound acts as an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure. It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their chemical properties and applications. The presence of the methoxy group in 1-(2-methoxyphenyl)piperazine hydrochloride imparts unique reactivity and biological activity, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H16ClN2O

Molecular Weight

227.71 g/mol

InChI

InChI=1S/C11H16N2O.Cl/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;

InChI Key

HOVMRUUGNVCBPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.[Cl]

Origin of Product

United States

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